4-Methylmethamphetamine, (S)-

Dopamine Transporter (DAT) Uptake Inhibition Enantiomeric Potency

(S)-4-Methylmethamphetamine [(S)-4-MMA], also known as (S)-mephedrine or S(+)-N-methyl-4-methylamphetamine, is the more pharmacologically active S-enantiomer of the synthetic stimulant 4-MMA. It belongs to the substituted amphetamine class and functions as a substrate-type releasing agent at plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 113358-79-5
Cat. No. B12708943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylmethamphetamine, (S)-
CAS113358-79-5
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C)NC
InChIInChI=1S/C11H17N/c1-9-4-6-11(7-5-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3/t10-/m0/s1
InChIKeyGAIWFPOJOHUEBL-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Methylmethamphetamine (CAS 113358-79-5): Potent Stereospecific Monoamine Releaser for Addiction Research and Forensic Reference Standards


(S)-4-Methylmethamphetamine [(S)-4-MMA], also known as (S)-mephedrine or S(+)-N-methyl-4-methylamphetamine, is the more pharmacologically active S-enantiomer of the synthetic stimulant 4-MMA. It belongs to the substituted amphetamine class and functions as a substrate-type releasing agent at plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) [1]. Unlike the racemic mixture or the R-enantiomer, (S)-4-MMA exhibits pronounced stereoselective potency differences across all three monoamine transporters and elicits the highest abuse-related behavioral effects in preclinical models [1][2]. This enantiomer-specific pharmacology makes (S)-4-MMA a critical research tool for investigating structure-activity relationships (SAR) governing abuse liability and for developing enantiomerically pure analytical reference standards.

Critical Differences Between (S)-4-Methylmethamphetamine, Its R-Enantiomer, and Racemic 4-MMA in Transporter Pharmacology


Substituting (S)-4-methylmethamphetamine with its R-enantiomer or the racemic mixture (a 50:50 blend of both enantiomers) will produce profoundly different, and often quantitatively inferior, experimental outcomes. The monoamine transporter system is stereoselective, and the S(+)-enantiomer demonstrates 5- to 10-fold higher potency in blocking neurotransmitter uptake and evoking release compared to the R(−)-enantiomer at DAT and SERT [1]. Consequently, using the racemate dilutes the potent S-enantiomer signal, while using the R-enantiomer yields a compound with a distinct pharmacological profile—one that is less potent and shows reduced abuse liability [1][2]. In forensic and analytical chemistry, the inability of standard mass spectrometry to discriminate enantiomers necessitates the use of pure (S)-4-MMA as a reference standard for unequivocal chiral identification [3].

Quantitative Comparative Evidence: (S)-4-Methylmethamphetamine vs. R-Enantiomer and N-Alkyl Analogs


10-Fold Higher Potency at the Dopamine Transporter (DAT) Compared to the R-Enantiomer

(S)-4-Methylmethamphetamine exhibits significantly greater potency in inhibiting dopamine uptake via DAT compared to its optical antipode, R(-)-4-methylmethamphetamine. In rat brain synaptosome assays, the IC50 value for (S)-4-MMA was 506 nM, whereas the R-enantiomer required a 10-fold higher concentration to achieve the same effect (IC50 = 5028 nM) [1]. This substantial potency differential underscores the stereoselective nature of DAT recognition.

Dopamine Transporter (DAT) Uptake Inhibition Enantiomeric Potency

8-Fold Higher Potency in Evoking Serotonin Release (SERT) Compared to the R-Enantiomer

In functional release assays measuring transporter-mediated efflux, (S)-4-methylmethamphetamine is an 8-fold more potent substrate at SERT than its R-counterpart. The EC50 for (S)-4-MMA-induced serotonin release was 22 nM, while the R-enantiomer required an EC50 of 175 nM to achieve similar maximal release [1]. Both compounds were fully efficacious (emax >100%), indicating that the difference lies in potency, not efficacy.

Serotonin Transporter (SERT) Substrate Release Assay Enantioselectivity

Unique Abuse Liability Signature: Facilitation of Intracranial Self-Stimulation (ICSS) Only Observed with (S)-Enantiomer

(S)-4-Methylmethamphetamine is the only N-methyl enantiomer in its class to produce facilitation of intracranial self-stimulation (ICSS) in rats, a preclinical behavioral marker of abuse potential. At a dose of 0.32 mg/kg, (S)-4-MMA significantly increased ICSS response rates at intermediate frequencies (1.9–1.95 log Hz) [1]. In contrast, the R-enantiomer, across all doses tested, produced only dose-dependent ICSS depression—a profile associated with reduced or absent abuse liability [1][2].

Abuse Liability Intracranial Self-Stimulation (ICSS) Behavioral Pharmacology

Stereoselective N-Alkyl Chain Extension: (S)-4-MMA Serves as Benchmark for Reduced-Abuse-Liability Analog Development

When used as a baseline comparator, (S)-4-methylmethamphetamine (N-methyl) provides a critical reference point for understanding how N-alkyl chain elongation modulates transporter activity and abuse liability. The S-enantiomer of the N-ethyl analog (4S) shows decreased efficacy as a DAT releaser (~50% emax) and reduced ICSS facilitation, while the S-enantiomer of the N-propyl analog (5S) acts as a pure blocker at DAT and NET but retains full SERT releaser activity, with no abuse-related ICSS facilitation [1][2]. This series demonstrates that the (S)-configuration is essential for any appreciable activity, but the N-methyl substituent yields the most potent, non-selective, high-abuse-liability profile.

Structure-Activity Relationship (SAR) Abuse Liability Modulation SERT Selectivity

High-Impact Research and Analytical Applications for (S)-4-Methylmethamphetamine (CAS 113358-79-5)


Enantiomer-Specific Pharmacology in Substance Use Disorder (SUD) Preclinical Models

Investigators studying the neurobiological underpinnings of psychostimulant abuse require the (S)-enantiomer of 4-MMA as the active comparator. The data unequivocally show that only (S)-4-MMA produces ICSS facilitation, a validated behavioral biomarker of abuse potential [1]. Using racemic material would confound results by introducing the R-enantiomer, which produces only depressive ICSS effects and masks the true abuse-related signal [2]. (S)-4-MMA should be the standard in any study examining the relationship between transporter release profile and abuse liability, particularly in comparison to SERT-selective or NET-selective analogs [1].

Forensic Toxicology and Customs Laboratory Reference Standards

Forensic laboratories require enantiomerically pure (S)-4-methylmethamphetamine as an analytical reference standard to unequivocally identify and quantify the S-enantiomer in seized drug materials or biological specimens. Standard GC-MS methods cannot distinguish between enantiomers, and chiral chromatographic techniques (e.g., chiral HPLC, GC with chiral derivatization) rely on authentic S-enantiomer standards for accurate calibration and retention time matching [3]. Given the legal and safety implications of misidentifying a high-abuse-potential isomer, procurement of certified (S)-4-MMA is non-negotiable for accurate forensic casework.

Structure-Activity Relationship (SAR) Studies for Next-Generation ADHD or Depression Pharmacotherapies

Medicinal chemists exploring the 4-MA scaffold for therapeutic applications (e.g., ADHD, obesity) rely on (S)-4-MMA as the benchmark 'nonselective releaser' control. The Battisti et al. study [1] demonstrated that subtle N-alkyl modifications on the (S)-configuration can convert a potent, nonselective, high-abuse-liability agent into a SERT-selective releaser with no apparent abuse potential [2]. (S)-4-MMA provides the essential baseline activity profile against which the transporter selectivity, in vitro potency, and in vivo behavioral effects of novel analogs are compared.

Analytical Method Development and Validation for Chiral Separations

Analytical chemists developing and validating chiral separation methods (e.g., chiral HPLC, SFC, or CE) for amphetamine-type stimulants utilize (S)-4-MMA as a key test analyte. Its well-defined chiral center and known elution order on polysaccharide-based chiral stationary phases make it an ideal probe for optimizing enantioselective conditions [3]. This application is critical for ensuring the accuracy of quantitative analyses in both forensic and clinical toxicology settings where enantiomeric composition may have legal or medical significance.

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